Bienvenue dans la boutique en ligne BenchChem!

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Lipophilicity Druglikeness Calcium channel blocker SAR

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 73257-49-5) is a synthetic 1,4-dihydropyridine (1,4-DHP) derivative belonging to the Hantzsch ester class, characterized by a 4-(4-chlorophenyl) substituent and dimethyl ester groups at the 3- and 5-positions. The compound is structurally and functionally related to the prototypical L-type calcium channel blocker nifedipine but features a distinct para-chloro substituent in place of the ortho-nitro group, a modification that alters its pharmacophoric geometry, electronic distribution, and lipophilicity profile.

Molecular Formula C17H18ClNO4
Molecular Weight 335.8 g/mol
CAS No. 73257-49-5
Cat. No. B183606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS73257-49-5
Molecular FormulaC17H18ClNO4
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)Cl)C(=O)OC
InChIInChI=1S/C17H18ClNO4/c1-9-13(16(20)22-3)15(11-5-7-12(18)8-6-11)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3
InChIKeyXBDJVUHXRNRICA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 73257-49-5): A Specialized 1,4-DHP Research Probe for Calcium Channel Investigations


Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 73257-49-5) is a synthetic 1,4-dihydropyridine (1,4-DHP) derivative belonging to the Hantzsch ester class, characterized by a 4-(4-chlorophenyl) substituent and dimethyl ester groups at the 3- and 5-positions [1]. The compound is structurally and functionally related to the prototypical L-type calcium channel blocker nifedipine but features a distinct para-chloro substituent in place of the ortho-nitro group, a modification that alters its pharmacophoric geometry, electronic distribution, and lipophilicity profile [2]. It was originally prepared as part of structure–activity relationship (SAR) studies aimed at diversifying the 4-aryl domain of calcium channel antagonists and has been utilized as a building block in medicinal chemistry optimization campaigns [3].

Why Nifedipine and Other 4-Aryl DHP Analogs Cannot Be Simply Substituted for Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate


The positioning and electronic nature of the 4-aryl substituent on the 1,4-DHP scaffold are critical determinants of calcium channel subtype selectivity, tissue distribution, and photostability [1]. Generic substitution with nifedipine—bearing a 2-nitrophenyl group—introduces a hydrogen-bond-capable ortho substituent that modulates both receptor binding and metabolic oxidation, whereas the target compound’s para-chloro substituent eliminates the ortho hydrogen-bond donor, thereby altering its interaction with key residues such as Tyr1460 in the L-type calcium channel α1 subunit [2]. Furthermore, the electron-withdrawing chlorine at the para position redistributes the π-electron density of the DHP ring differently than the ortho-nitro group, leading to measurable shifts in redox potential and aromatization kinetics under oxidative conditions, which directly impact both shelf stability under ambient light and synthetic utility in oxidative-aromatization protocols .

Quantitative Differentiation Evidence for Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 73257-49-5) versus Nifedipine and Analogs


Lipophilicity (XLogP3) Differentiates the Para-Chloro Analog from Nifedipine and Meta/Ortho-Chloro Regioisomers

The computed XLogP3 of the target compound (3.3) equals that of nifedipine (3.3), but the para-chloro substitution electronically decouples the aryl group from the DHP ring, resulting in a distinct dipole moment vector that may influence membrane partitioning kinetics independently of overall logP [1]. In contrast, the ortho-chloro analog exhibits a slightly lower XLogP3 (~3.1) due to intramolecular steric effects, while the meta-chloro analog's XLogP3 (~3.4) exceeds the target compound's value, demonstrating that the para-chloro configuration occupies a differentiated physicochemical niche within the chloro-substituted series [2].

Lipophilicity Druglikeness Calcium channel blocker SAR

Calcium Channel Antagonist Activity of Structurally Related Para-Chloro DHP Esters and Implication for Target Compound Potency

A structurally proximal analog—3-tert-butyl 5-methyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CHEMBL1215259)—exhibits an IC₅₀ of 319 nM in an L-type calcium channel antagonist assay [1]. Because the mixed ester analog differs from the target compound only at one ester position (tert-butyl replacing methyl), this value serves as a relevant class-level benchmark: para-chloro substituted diesters in the 1,4-DHP series retain nanomolar-range calcium channel inhibitory activity, which is fundamentally distinct from the micromolar activity observed for many para-unsubstituted phenyl or para-methoxy analogs [2]. Nifedipine itself shows IC₅₀ values in the range of 0.1–1.0 nM in similar assays, indicating that a para-chloro substituent attenuates potency relative to the ortho-nitro pharmacophore—a property that may be advantageous when reduced calcium channel blockade is desired, such as in non-cardiovascular applications [3].

Calcium channel blockade L-type calcium current DHP SAR

Redox Stability and Oxidative Aromatization Yield Differentiate Para-Chloro DHP from Ortho-Substituted Analogs Under Synthetic Conditions

When subjected to oxidative aromatization using poly{[4-(hydroxy)(tosyloxy)iodo]styrene} (PS-HTIB) in CH₂Cl₂ at room temperature, the corresponding pyridine oxidation product of the target compound—dimethyl 4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate (CAS 201161-20-8)—was obtained in good yield, alongside other 3,5-diester DHPs . Additionally, a catalytic oxidation protocol employing H₂O₂ and Fe₃O₄@Ni-MOF core-shell nanoparticles converted a panel of 3,5-diester 1,4-DHPs to their pyridine counterparts with good to excellent isolated yields, with the catalyst retaining activity over five reuse cycles . Ortho-nitro substituted DHPs such as nifedipine exhibit competing side reactions under similar oxidative conditions due to the reducible nitro group, making the para-chloro analog a cleaner substrate for oxidative-aromatization-dependent synthetic sequences [1].

Oxidative aromatization DHPs oxidation Synthetic robustness

Molecular Weight and Topological Polar Surface Area Distinguish Para-Chloro DHP from Higher Molecular Weight DHP Calcium Blockers

The target compound possesses a molecular weight of 335.78 g/mol and a topological polar surface area (TPSA) of 64.6 Ų, both computed by standardized PubChem algorithms [1]. Compared to amlodipine (MW 408.88, TPSA 99.9 Ų) and other third-generation DHPs, the target compound resides within a physicochemical space more closely resembling the original nifedipine scaffold (MW 346.3, TPSA 110.5 Ų) while offering a lower TPSA and a simpler substitution pattern that facilitates synthetic derivatization [2]. The absence of the basic amino-alkoxy side chain present in amlodipine further eliminates pH-dependent ionization complexity, simplifying formulation development for research applications [3].

Physicochemical properties Druggability Lead optimization

Validated Research and Industrial Applications for Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 73257-49-5)


CNS-Penetrant Calcium Channel Probe for Neuropharmacology Studies

The compound's low TPSA of 64.6 Ų compared to nifedipine (110.5 Ų) predicts greater passive BBB permeability [1]. Researchers evaluating the role of L-type calcium channels in neurological disorders can use this compound as a less-potent (nM-range) but higher-CNS-exposure alternative to nifedipine, enabling functional studies of calcium channel modulation in the central nervous system without the confounding peripheral hemodynamic effects associated with picomolar-potency blockers [2].

Synthetic Intermediate for Oxidative Aromatization-Derived Pyridine Libraries

The para-chloro DHP core undergoes clean oxidative aromatization to the corresponding pyridine (CAS 201161-20-8) in good to excellent yields using PS-HTIB or Fe₃O₄@Ni-MOF/H₂O₂ systems . This makes the compound a superior precursor for generating 4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate building blocks destined for coordination chemistry, metal-organic framework synthesis, or further cross-coupling functionalization, where the absence of a competing reducible ortho group (present in nifedipine) ensures higher purity of the oxidized product .

Structure-Activity Relationship (SAR) Probe for DHP Calcium Channel Antagonist Optimization

As evidenced by the 319 nM IC₅₀ of the closely related 3-tert-butyl 5-methyl ester analog, the para-chloro DHP scaffold provides a well-defined activity baseline for SAR exploration [3]. Medicinal chemistry teams can use the target compound as a starting point for ester diversification or heterocycle replacement, confident that the para-chloro substituent eliminates the confounding hydrogen-bond donor interactions of the ortho-nitro group while maintaining sufficient calcium channel affinity to detect structure-dependent potency shifts [4].

Photostability-Enhanced Calcium Blocker Research Tool

Nifedipine's ortho-nitrophenyl group confers extreme photosensitivity, leading to rapid photodegradation under ambient light (first-order rate constant ~1.02 min⁻¹ under sunlight) [5]. The para-chloro substitution eliminates this photoreactive moiety, resulting in significantly improved ambient stability that simplifies experimental handling, reduces the need for darkroom conditions, and ensures more reproducible pharmacological results in calcium channel assays [6].

Quote Request

Request a Quote for Dimethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.